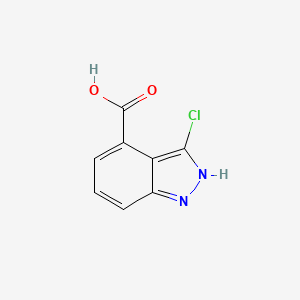
3-Chloro-1H-indazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1H-indazole-4-carboxylic acid is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a chlorine atom at the 3rd position and a carboxylic acid group at the 4th position of the indazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-indazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 3-chloro-1H-indazole, followed by carboxylation to introduce the carboxylic acid group at the 4th position .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. This may involve the use of catalysts, such as copper or palladium, to facilitate the cyclization and carboxylation reactions. Additionally, solvent-free or green chemistry approaches are explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3rd position can be substituted by nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of 3-substituted indazole derivatives.
Esterification: Formation of esters of this compound.
Reduction: Formation of 3-chloro-1H-indazole-4-methanol or 3-chloro-1H-indazole-4-amine.
Aplicaciones Científicas De Investigación
3-Chloro-1H-indazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators for studying biological pathways.
Material Science: It is employed in the synthesis of coordination polymers and other advanced materials with unique properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1H-indazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as an enzyme inhibitor or receptor modulator. The chlorine atom and carboxylic acid group play crucial roles in binding to the active sites of target enzymes or receptors, thereby modulating their activity. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets enhances its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole-4-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and biological activity.
3-Bromo-1H-indazole-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical properties and applications.
3-Methyl-1H-indazole-4-carboxylic acid: Contains a methyl group at the 3rd position, affecting its steric and electronic properties.
Uniqueness
3-Chloro-1H-indazole-4-carboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions and its ability to interact with biological targets. This makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules .
Propiedades
IUPAC Name |
3-chloro-2H-indazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIFAKZUEMIRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
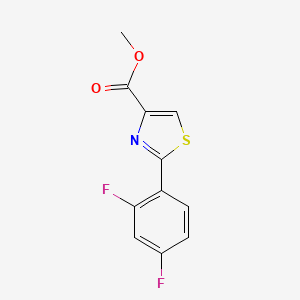
![6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666803.png)
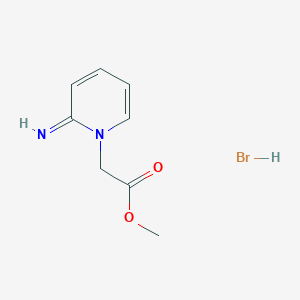

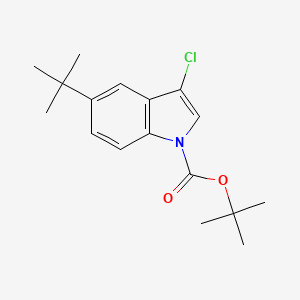
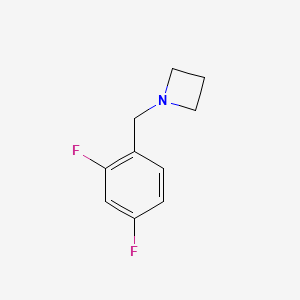
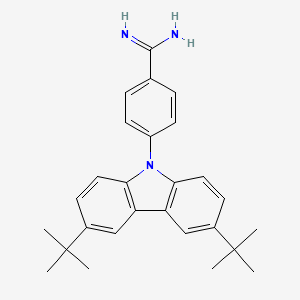
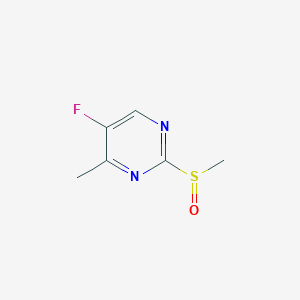
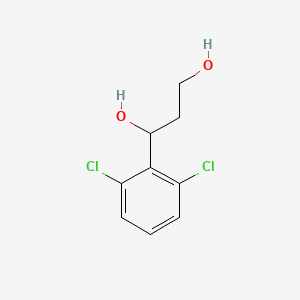
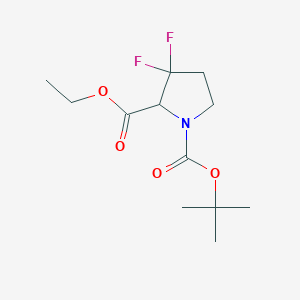
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B13666858.png)
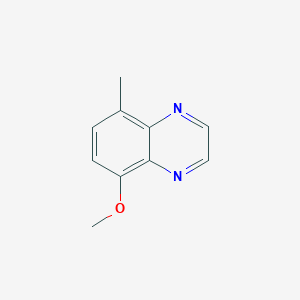
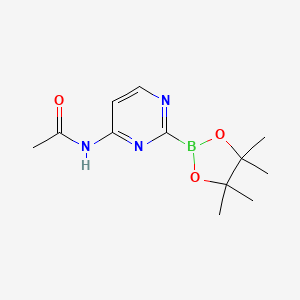
![Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13666878.png)
